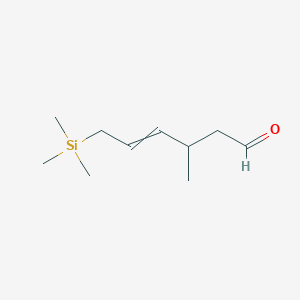![molecular formula C16H23N B14263889 3-Methyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline CAS No. 139010-14-3](/img/structure/B14263889.png)
3-Methyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by an aryl or alkyl group. This compound features a cyclohexyl ring substituted with a prop-2-en-1-yl group and a methyl group, attached to an aniline moiety. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline can be achieved through several synthetic routes. One common method involves the alkylation of aniline with a suitable cyclohexyl derivative. For instance, the reaction between 3-methylcyclohexylamine and allyl bromide in the presence of a base such as sodium hydroxide can yield the desired compound. The reaction is typically carried out in an organic solvent like ethanol or toluene under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the alkylation reaction. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst such as palladium on carbon, resulting in the saturation of the double bond in the prop-2-en-1-yl group.
Substitution: Electrophilic aromatic substitution reactions, such as nitration or halogenation, can occur on the aniline ring using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Saturated derivatives of the original compound.
Substitution: Nitro or bromo derivatives of the aniline ring.
Applications De Recherche Scientifique
3-Methyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 3-Methyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-N-[(2E)-3-phenyl-2-propen-1-yl]aniline: Similar structure with a phenyl group instead of a cyclohexyl group.
3-Methyl-N-(2-methylpentan-2-yl)aniline: Similar structure with a different alkyl substituent on the aniline ring.
Uniqueness
3-Methyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline is unique due to the presence of both a cyclohexyl ring and a prop-2-en-1-yl group, which confer distinct chemical and physical properties. These structural features may result in unique biological activities and industrial applications compared to other similar compounds.
Propriétés
Numéro CAS |
139010-14-3 |
|---|---|
Formule moléculaire |
C16H23N |
Poids moléculaire |
229.36 g/mol |
Nom IUPAC |
3-methyl-N-(1-prop-2-enylcyclohexyl)aniline |
InChI |
InChI=1S/C16H23N/c1-3-10-16(11-5-4-6-12-16)17-15-9-7-8-14(2)13-15/h3,7-9,13,17H,1,4-6,10-12H2,2H3 |
Clé InChI |
ICCBEBRDHLZXGJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)NC2(CCCCC2)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-(1-{4-[Bis(4-methylphenyl)amino]phenyl}ethane-1,1-diyl)diphenol](/img/structure/B14263817.png)

![Bis[(anthracen-9-yl)methyl] bis(3-cyanopropyl)propanedioate](/img/structure/B14263828.png)


![2-[(4-Methoxyphenyl)tellanyl]ethan-1-ol](/img/structure/B14263849.png)
![N,N-Diethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine](/img/structure/B14263850.png)
![N-[4-[(4-acetamidophenyl)sulfonylsulfamoyl]phenyl]acetamide](/img/structure/B14263855.png)





![1-Ethyl-2-[(4-fluorophenyl)methyl]-3-hydroxypyridin-4(1H)-one](/img/structure/B14263884.png)
